molecular formula C11H14ClNO3 B594127 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride CAS No. 1797884-10-6

1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride

Cat. No.: B594127
CAS No.: 1797884-10-6
M. Wt: 243.68 g/mol
InChI Key: VDEXNJVGLIHORH-UHFFFAOYSA-N
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Description

2,3-Methylenedioxymethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications .

Biochemical Analysis

Biochemical Properties

It is known that synthetic cathinones like 2,3-Mdmc hydrochloride interact with monoamine transporters in the brain . These transporters include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters .

Cellular Effects

In terms of cellular effects, 2,3-Mdmc hydrochloride, like other synthetic cathinones, is known to increase the release of monoamines, a group of neurotransmitters that includes dopamine, norepinephrine, and serotonin . This increase in monoamine levels can lead to a variety of effects on cellular processes, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,3-Mdmc hydrochloride involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of monoamines by these transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors and an overall increase in monoaminergic neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the effects of synthetic cathinones are often rapid in onset and short-lived

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2,3-Mdmc hydrochloride in animal models. It is known that synthetic cathinones can have potent stimulant effects, and these effects are likely to be dose-dependent .

Metabolic Pathways

The specific metabolic pathways involved in the metabolism of 2,3-Mdmc hydrochloride are not well-characterized. Synthetic cathinones are generally known to undergo extensive metabolism in the body, involving pathways such as N-demethylation .

Transport and Distribution

Given its structural similarity to amphetamines, it is likely to be transported across cell membranes via similar mechanisms, potentially involving monoamine transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Methylenedioxymethcathinone (hydrochloride) typically involves the following steps:

    Formation of the methylenedioxy ring: This is achieved by reacting a suitable precursor, such as 1,3-benzodioxole, with a halogenated ketone under acidic conditions.

    Introduction of the methylamino group: The intermediate product is then reacted with methylamine to introduce the methylamino group.

    Formation of the hydrochloride salt: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2,3-Methylenedioxymethcathinone (hydrochloride) are not well-documented in the public domain due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Methylenedioxymethcathinone (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

    Oxidation: Major products include ketones and carboxylic acids.

    Reduction: Major products include alcohols.

    Substitution: The products depend on the substituent introduced.

Scientific Research Applications

2,3-Methylenedioxymethcathinone (hydrochloride) is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methylone: Another synthetic cathinone with similar stimulant properties.

    Butylone: Structurally similar to methylone and 2,3-Methylenedioxymethcathinone (hydrochloride).

    Ethylone: Another related compound with similar effects.

Uniqueness

2,3-Methylenedioxymethcathinone (hydrochloride) is unique due to its specific structural configuration, which may result in distinct pharmacological effects compared to other synthetic cathinones. Its methylenedioxy ring and methylamino group contribute to its unique chemical properties and interactions with biological systems.

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEXNJVGLIHORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344677
Record name 2,3-Methylenedioxymethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797884-10-6
Record name 2,3-Methylenedioxymethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Methylenedioxymethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
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1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
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1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
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1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
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1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride

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